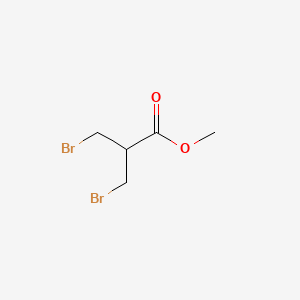

Methyl 3-bromo-2-(bromomethyl)propionate

Beschreibung

Contextualizing Dihaloesters in Contemporary Organic Synthesis

Dihaloesters belong to a class of polyhalogenated compounds that serve as pivotal intermediates in contemporary organic synthesis. Their utility stems from the presence of two halogen atoms, which can be the same or different, and an ester functional group. This combination allows for a diverse range of chemical manipulations. In modern synthetic strategies, dihaloesters are frequently employed in cascade reactions, where a series of intramolecular or intermolecular transformations occur in a single pot, leading to the rapid assembly of complex cyclic and polycyclic systems. bohrium.comresearchgate.net20.210.105 The ability to control the reactivity of the two halogen atoms, often through variations in reaction conditions or the use of specific catalysts, enables chemists to construct intricate molecular frameworks with high levels of stereoselectivity. researchgate.net

The strategic placement of the halogen atoms and the ester group within the molecule dictates its reactivity and subsequent synthetic applications. For instance, α,β-dihaloesters are valuable precursors for the synthesis of various heterocyclic compounds, including aziridines, epoxides, and cyclopropanes. On the other hand, vicinal and geminal dihaloesters are instrumental in the formation of carbon-carbon bonds through reactions such as Reformatsky-type reactions and cross-coupling reactions. The ester moiety not only influences the reactivity of the halogen atoms but also provides a handle for further functionalization, such as reduction to an alcohol or hydrolysis to a carboxylic acid.

Academic Significance of Methyl 3-bromo-2-(bromomethyl)propionate as a Versatile Synthetic Intermediate

The academic significance of this compound lies in its demonstrated versatility as a building block for the synthesis of a variety of organic molecules, particularly heterocyclic compounds. scbt.com Its bifunctional nature allows it to react with a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds.

One notable application of this compound is in the synthesis of substituted pyrrolidines, a structural motif found in numerous biologically active natural products and pharmaceuticals. nih.govorganic-chemistry.org For instance, the reaction of this compound with primary amines can lead to the formation of N-substituted 3-pyrrolidinone (B1296849) derivatives. These derivatives can then be further elaborated to access a range of functionalized pyrrolidines.

A specific example of its utility is in the synthesis of sultams, which are cyclic sulfonamides. scbt.com Sultams are an important class of compounds in medicinal chemistry due to their diverse biological activities. The synthesis of these heterocycles can be achieved by reacting this compound with a sulfonamide under basic conditions, leading to a cyclization reaction.

Furthermore, this dihaloester has been utilized in the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine, a chiral building block used in the preparation of various pharmaceutical agents. scbt.com This synthesis highlights the ability of this compound to participate in stereoselective transformations, which is of paramount importance in drug discovery and development.

| Target Molecule/Scaffold | General Reaction Type | Significance | Reference |

|---|---|---|---|

| Sultams | Cyclization with sulfonamides | Access to biologically active cyclic sulfonamides | scbt.com |

| (S)-1-benzyl-3-hydroxypyrrolidine | Multi-step synthesis involving cyclization | Preparation of a key chiral intermediate for pharmaceuticals | scbt.com |

| Substituted Pyrrolidines | Reaction with primary amines | Formation of a core heterocyclic structure present in many bioactive compounds | nih.govorganic-chemistry.org |

Overview of Research Trajectories Involving Brominated Propionate (B1217596) Esters

Research involving brominated propionate esters, including this compound, is following several key trajectories. A significant area of focus is their application in medicinal chemistry as building blocks for the synthesis of novel therapeutic agents. researchgate.netnih.govenamine.net The introduction of bromine atoms into a molecule can modulate its physicochemical properties, such as lipophilicity and metabolic stability, which can be advantageous for drug design. nih.gov Consequently, there is ongoing research into the development of new synthetic methodologies that utilize brominated propionate esters to access a wider range of biologically active compounds. nih.gov

Another important research direction is the use of these compounds in the development of novel cascade reactions. bohrium.com20.210.105researchgate.net The ability to construct complex molecular architectures in a single synthetic operation is highly desirable from both an economic and environmental perspective. Researchers are exploring new catalytic systems and reaction conditions to control the reactivity of the bromine atoms in a sequential manner, thereby enabling the synthesis of intricate polycyclic and heterocyclic systems. researchgate.net

Furthermore, there is a growing interest in the functionalization of brominated esters to introduce other chemical moieties. glpbio.com The carbon-bromine bond can be readily converted to other functional groups through various transformations, such as cross-coupling reactions, nucleophilic substitutions, and radical reactions. This allows for the late-stage diversification of molecular scaffolds, which is a powerful strategy in the discovery of new bioactive compounds. The development of more efficient and selective methods for the functionalization of brominated propionate esters remains an active area of research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 3-bromo-2-(bromomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXVPPOARMSYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176810 | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22262-60-8 | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22262-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022262608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Access to Methyl 3 Bromo 2 Bromomethyl Propionate

Methodologies for the Preparation of Methyl 3-bromo-2-(bromomethyl)propionate

The synthesis of this compound can be approached through several key methodologies, primarily involving the bromination of specific precursors. While direct synthesis protocols are not extensively documented in readily available literature, plausible and effective routes can be extrapolated from established organic synthesis principles for structurally similar compounds.

One logical precursor for the synthesis of this compound is methyl methacrylate (B99206) . The reaction would likely proceed via a free-radical addition of hydrogen bromide across the double bond, followed by allylic bromination. However, controlling the regioselectivity of the initial addition and the conditions for the subsequent bromination presents a significant synthetic challenge.

A more direct and potentially higher-yielding approach involves the bromination of methyl 2-(bromomethyl)acrylate . This intermediate could be synthesized from itaconic acid or its derivatives. The subsequent addition of hydrogen bromide across the activated double bond would lead to the desired product.

The Hell-Volhard-Zelinsky reaction provides a classic method for the α-bromination of carboxylic acids. Applying this to 3-bromo-2-methylpropionic acid followed by esterification could be another route. However, this would necessitate the prior synthesis of the specific brominated carboxylic acid precursor.

Discussion of Reaction Conditions and Precursor Utilization

The choice of reaction conditions is paramount to the successful synthesis of this compound, directly influencing yield and purity.

For methodologies involving the addition of hydrogen bromide (HBr) to an unsaturated ester, the reaction is typically conducted in the presence of a radical initiator, such as benzoyl peroxide or AIBN, to favor anti-Markovnikov addition, or under conditions that promote Markovnikov addition depending on the desired regiochemistry of an intermediate. The reaction is often carried out in an inert solvent like carbon tetrachloride or hexane (B92381) at low temperatures to control the exothermicity of the reaction.

When utilizing elemental bromine (Br₂) for bromination, the reaction conditions need to be carefully controlled to prevent unwanted side reactions. The use of a non-polar solvent is common, and the reaction is often performed at or below room temperature. The presence of a catalyst, such as red phosphorus in the Hell-Volhard-Zelinsky reaction, is crucial for the α-bromination of a carboxylic acid precursor.

Esterification steps, if required, are typically acid-catalyzed (e.g., with sulfuric acid) and performed with an excess of the alcohol (methanol in this case) under reflux conditions to drive the equilibrium towards the product ester.

Below is an interactive data table summarizing potential precursors and the key reaction types involved in the synthesis of this compound.

| Precursor | Key Reaction Type(s) | Reagents and Conditions |

| Methyl Methacrylate | Free-Radical Addition & Allylic Bromination | HBr, Radical Initiator; NBS, Light/Heat |

| Methyl 2-(bromomethyl)acrylate | Hydrobromination | HBr, various conditions |

| Itaconic Acid / Dimethyl Itaconate | Esterification, Bromination, Decarboxylation | Methanol, Acid Catalyst; Br₂, controlled conditions |

| 3-Bromo-2-methylpropionic acid | Hell-Volhard-Zelinsky & Esterification | PBr₃/Br₂, then Methanol/Acid |

Advanced Synthetic Strategies and Process Optimization for Brominated Propionate (B1217596) Analogues

Recent advancements in organic synthesis offer more sophisticated and efficient methods for the preparation of brominated propionate analogues, which could be adapted for the synthesis of this compound.

Visible-light-induced bromination has emerged as a greener and more selective method. This technique often utilizes N-bromosuccinimide (NBS) as the bromine source and a photocatalyst that can be activated by visible light. This approach can offer higher yields and better control over regioselectivity, minimizing the formation of byproducts.

Flow chemistry presents another advanced strategy for process optimization. By conducting the bromination and any subsequent reactions in a continuous flow reactor, it is possible to achieve better control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved safety, higher yields, and easier scalability compared to traditional batch processes.

Catalytic methods for bromination are also being developed to replace stoichiometric reagents. The use of catalysts can reduce waste and improve the atom economy of the synthesis. For instance, enzymatic bromination, although still in early stages of development for such specific substrates, could offer unparalleled selectivity.

Optimization of existing methods often involves a systematic study of reaction parameters using statistical methods like Design of Experiments (DoE). This can help in identifying the optimal conditions for temperature, reactant concentrations, catalyst loading, and reaction time to maximize the yield and purity of the desired brominated propionate analogue.

The table below outlines some advanced synthetic strategies and their potential advantages for the synthesis of brominated propionates.

| Strategy | Description | Potential Advantages |

| Visible-Light-Induced Bromination | Use of photocatalysts and a bromine source like NBS under visible light irradiation. | Milder reaction conditions, higher selectivity, reduced byproducts, greener approach. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Enhanced safety, better process control, improved scalability, higher yields. |

| Catalytic Bromination | Use of catalytic amounts of a brominating agent or a catalyst to facilitate the reaction. | Improved atom economy, reduced waste, potential for enantioselective synthesis. |

| Design of Experiments (DoE) | Statistical approach to systematically optimize reaction parameters. | Maximized yield and purity, better understanding of reaction variables, efficient process development. |

Exploration of Chemical Reactivity and Transformation Pathways of Methyl 3 Bromo 2 Bromomethyl Propionate

Nucleophilic Substitution Reactions and Derivatives Formation

Intramolecular Cyclization Chemistry

The bifunctional nature of Methyl 3-bromo-2-(bromomethyl)propionate makes it an ideal candidate for intramolecular cyclization reactions. Treatment with a suitable binucleophile could, in principle, lead to the formation of various cyclic structures. For instance, reaction with a diamine or a dithiol could yield heterocyclic compounds. Despite this theoretical potential, no specific studies detailing the intramolecular cyclization chemistry of this compound have been found.

Intermolecular Coupling Reactions

Intermolecular coupling reactions represent another fertile ground for the application of this compound. Reactions with two equivalents of a nucleophile could lead to the formation of symmetrical coupled products. Again, the absence of specific research on this compound limits a detailed discussion of its behavior in such transformations.

Elimination Reactions Leading to Unsaturated Systems

The vicinal arrangement of the two bromine atoms in this compound suggests the possibility of elimination reactions to form unsaturated systems. Treatment with a strong base could potentially lead to dehydrobromination, resulting in the formation of a double bond. The specific conditions and resulting products of such an elimination reaction with this substrate have not been documented.

Investigation of Organometallic Coupling Reactions Employing this compound

Organometallic coupling reactions, such as those employing Grignard reagents or palladium catalysis, are powerful tools for carbon-carbon bond formation. The bromine atoms in this compound could potentially participate in such reactions. For example, the formation of a Grignard reagent at one of the bromomethyl sites, followed by reaction with an electrophile, is a plausible transformation. However, no published research has been identified that explores the utility of this compound in organometallic coupling reactions.

Radical and Carbene-Mediated Transformations

The carbon-bromine bonds in this compound could also be susceptible to radical-mediated reactions. Homolytic cleavage of the C-Br bond could generate radical intermediates that could then participate in a variety of transformations, such as additions to alkenes or cyclization reactions. Similarly, the potential for this compound to engage in carbene-mediated reactions, such as carbene insertion, remains an open question. As with the other reaction types, there is a lack of specific experimental data for this compound in these contexts.

Applications of Methyl 3 Bromo 2 Bromomethyl Propionate in Advanced Organic and Heterocyclic Synthesis

Precursor in Heterocyclic Scaffold Construction

The unique arrangement of reactive groups in Methyl 3-bromo-2-(bromomethyl)propionate makes it an ideal precursor for the synthesis of various heterocyclic scaffolds. The two bromomethyl groups can react with dinucleophilic species to form cyclic structures through double alkylation reactions.

Sultams, which are cyclic sulfonamides, are important structural motifs found in a range of biologically active compounds. This compound has been utilized in the synthesis of these heterocyclic systems. sgtlifesciences.com The general synthetic strategy involves the reaction of the dibromo ester with a primary sulfonamide. In this process, the nitrogen atom of the sulfonamide acts as a nucleophile, displacing the two bromide ions in a sequential manner to form the saturated heterocyclic ring of the sultam. This cyclization reaction provides an efficient route to functionalized sultam derivatives, which can be further elaborated into more complex molecular targets.

Reaction Overview:

Reactants: this compound and a primary sulfonamide (R-SO₂NH₂).

Product: A sultam ring fused with a carbocyclic or heterocyclic system, depending on the sulfonamide used.

Mechanism: Nucleophilic substitution (Sₙ2) reactions where the sulfonamide nitrogen displaces the two bromide atoms.

The pyrrolidine (B122466) ring is a core component of numerous natural products and pharmaceutical agents, including many antiviral and anticancer drugs. nih.govnih.gov this compound serves as a key C4 building block for the construction of this five-membered nitrogen heterocycle. sgtlifesciences.com A notable application is in the stereoselective synthesis of pyrrolidine derivatives, where the formation of a specific stereoisomer is desired.

The synthesis of (S)-1-benzyl-3-hydroxypyrrolidine, a valuable chiral intermediate, can be achieved using this compound. sgtlifesciences.comguidechem.com The stereoselectivity of this synthesis is critical as the biological activity of the final drug molecule often depends on its specific three-dimensional arrangement. nih.govresearchgate.net The synthesis typically begins with a chiral primary amine, such as a derivative of an amino acid, which reacts with the dibromo ester. The chirality of the starting amine directs the formation of the pyrrolidine ring, leading to an optically pure product. Subsequent chemical transformations can then be performed to yield the target molecule, (S)-1-benzyl-3-hydroxypyrrolidine. guidechem.com

| Parameter | Description |

| Starting Material | This compound, Chiral Primary Amine |

| Key Reaction | Cyclization via double nucleophilic substitution |

| Product Example | (S)-1-benzyl-3-hydroxypyrrolidine |

| Significance | Access to enantiomerically pure pyrrolidine scaffolds for drug synthesis. nih.govnih.gov |

Utility as a Building Block for Complex Molecules

Beyond the construction of specific heterocyclic rings, the high reactivity of this compound makes it a valuable component in the synthesis of a broader range of complex organic molecules. sgtlifesciences.com

The ability to introduce a functionalized four-carbon chain into a molecule makes this compound a useful reagent in the synthesis of pharmaceutical intermediates. sgtlifesciences.com Its reaction with various nucleophiles allows for the creation of diverse structures that can be further modified to produce lead compounds in drug discovery programs. The incorporation of the structural motif derived from this dibromo ester can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate.

In the agrochemical sector, the development of new pesticides, herbicides, and fungicides often relies on the synthesis of novel molecular structures. This compound serves as a precursor for active ingredients in this field. sgtlifesciences.com The functional groups present in the molecule can be transformed into toxophores or other moieties that are essential for the biological activity of the agrochemical.

| Industry | Application of this compound |

| Pharmaceutical | Synthesis of intermediates for drug discovery and development. sgtlifesciences.com |

| Agrochemical | Precursor for the synthesis of active ingredients in pesticides and herbicides. sgtlifesciences.com |

The two reactive bromomethyl groups of this compound can undergo substitution reactions with a wide variety of nucleophiles. This allows for the synthesis of a large number of derivatives from a single starting material. For example, reaction with alkoxides can yield ethers, while reaction with thiolates can produce thioethers. The ester group can also be hydrolyzed or transesterified to provide additional derivatives. This versatility makes it a valuable tool for chemists seeking to create libraries of compounds for screening purposes or to develop new synthetic methodologies.

Contributions to Polymer Chemistry and Functional Material Precursors

This compound serves as a pivotal, though indirect, contributor to the fields of polymer chemistry and the development of functional materials. Its primary role is not as a direct monomer in polymerization processes but as a crucial precursor to a highly functional and reactive monomer: Methyl α-(bromomethyl)acrylate (MBrMA). The transformation of this compound into MBrMA endows chemists with a versatile building block for creating a wide array of specialized polymers.

The conversion is typically achieved through a dehydrobromination reaction. In this process, a base is used to eliminate one equivalent of hydrogen bromide from the this compound molecule, which is also known as Methyl β,β'-dibromoisobutyrate. orgsyn.org This elimination reaction introduces a carbon-carbon double bond, resulting in the formation of the acrylate (B77674) structure of MBrMA. orgsyn.org A common method involves reacting Methyl β,β'-dibromoisobutyrate with a base like triethylamine (B128534) in a suitable solvent such as anhydrous benzene. orgsyn.org This reaction is efficient and provides a reliable route to high-purity MBrMA, which is essential for subsequent controlled polymerization reactions. orgsyn.org

Once synthesized, Methyl α-(bromomethyl)acrylate becomes an invaluable tool in polymer synthesis, primarily functioning as an addition-fragmentation chain transfer (AFCT) agent. chemicalbook.com This capability allows for the precise control of polymer molecular weight and the introduction of functional end-groups. The presence of the bromine atom and the acrylate double bond allows MBrMA to participate effectively in radical polymerizations, influencing the architecture of the final polymer. chemicalbook.com

Detailed Research Findings:

Research has extensively demonstrated the utility of MBrMA, derived from this compound, in synthesizing advanced polymeric structures. It is particularly effective as a chain-transfer agent in the radical polymerization of common monomers like methyl methacrylate (B99206) (MMA) and styrene (B11656). chemicalbook.com

In the polymerization of MMA, MBrMA acts as an efficient chain-transfer agent, enabling the synthesis of poly(methyl methacrylate) (PMMA) macromonomers with a terminal α-bromo functional group. chemicalbook.com These macromonomers can then be used in subsequent polymerization steps. For instance, an α-bromo-functionalized PMMA macromonomer was successfully copolymerized with styrene in an emulsion system to produce a well-defined poly(styrene-graft-MMA) copolymer. chemicalbook.com This highlights the role of the precursor, this compound, in facilitating the creation of complex polymer architectures like graft copolymers, which have applications in areas such as impact modification and compatibilization of polymer blends.

The effectiveness of MBrMA as a chain-transfer agent is quantified by its chain-transfer constant (C value). Studies have determined these constants in bulk polymerizations at 70 °C for both MMA and styrene, providing critical data for polymer chemists to predict and control the outcome of their reactions.

| Monomer | Chain-Transfer Constant (CMBrMA) | Method of Determination |

|---|---|---|

| Methyl Methacrylate (MMA) | 1.28 | 2/DPw |

| Methyl Methacrylate (MMA) | 1.20 | Λ (Chain-Length-Distribution) |

| Styrene | 11.44 | 2/DPw |

| Styrene | 10.92 | Λ (Chain-Length-Distribution) |

The data demonstrates that MBrMA is a significantly more effective chain-transfer agent for styrene than for methyl methacrylate, as indicated by the higher C value. This information is crucial for designing polymerization processes to achieve desired polymer molecular weights and structures.

Furthermore, MBrMA has been utilized as an addition-fragmentation agent in living radical polymerization techniques, such as those mediated by copper complexes. This allows for the quantitative transformation of a polymer chain's end-group, converting a terminal bromide into a methacrylate-based macromonomer structure. chemicalbook.com This level of control is fundamental to creating well-defined block copolymers and other advanced functional materials. The polymers and copolymers synthesized using this precursor route are valuable in applications ranging from coatings and adhesives to biomedical devices. researchgate.net

Mechanistic Elucidation and Computational Studies of Reactions Involving Methyl 3 Bromo 2 Bromomethyl Propionate

Kinetic and Thermodynamic Profiling of Key Transformations

The principal reaction of methyl 3-bromo-2-(bromomethyl)propionate reported in the literature is its dehydrohalogenation to form methyl α-(bromomethyl)acrylate. This transformation typically proceeds via an elimination mechanism. The kinetic and thermodynamic parameters of such a reaction are critical in determining its feasibility and rate.

Key Transformation: Dehydrohalogenation

The elimination of hydrogen bromide (HBr) from this compound can theoretically proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) pathway, depending on the reaction conditions, particularly the nature of the base and the solvent.

E2 Mechanism: A strong, sterically hindered base would favor a concerted E2 mechanism, where the proton abstraction and bromide departure occur simultaneously. This pathway is generally preferred for primary and secondary alkyl halides.

E1 Mechanism: In the presence of a weak base and a polar protic solvent, an E1 mechanism might be operative. This involves the initial formation of a carbocation intermediate, which is the rate-determining step, followed by rapid proton abstraction.

Given the structure of this compound, the E2 pathway is the more probable route for dehydrohalogenation under typical synthetic conditions employing a non-nucleophilic base.

Below is a hypothetical data table illustrating the kind of kinetic and thermodynamic data that would be sought in experimental studies to distinguish between these pathways.

| Parameter | E1 Pathway (Hypothetical) | E2 Pathway (Hypothetical) | Notes |

|---|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] | Dependence on base concentration is a key differentiator. |

| Activation Energy (Ea) | ~100-120 kJ/mol | ~80-100 kJ/mol | The concerted E2 pathway generally has a lower energy barrier. |

| Enthalpy of Reaction (ΔH) | Slightly Endothermic | Exothermic | Formation of a stable alkene makes the overall reaction favorable. |

| Entropy of Activation (ΔS‡) | Positive | Negative | Two species forming the transition state in E2 leads to a more ordered system. |

Quantum Chemical Calculations for Reaction Mechanism Delineation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms where experimental data is scarce. These calculations can map the potential energy surface of a reaction, identifying transition states and intermediates.

For the dehydrohalogenation of this compound, DFT calculations could be employed to:

Model the geometries of the reactants, transition states, and products for both the E1 and E2 pathways.

Calculate the activation energies associated with each pathway to predict the kinetically favored route.

Analyze the electronic structure of the transition states to understand the bonding changes during the reaction.

The table below presents hypothetical data from such a computational study.

| Computational Parameter | E1 Transition State (Hypothetical) | E2 Transition State (Hypothetical) | Methodology |

|---|---|---|---|

| Calculated Activation Energy (ΔG‡) | +115 kJ/mol | +95 kJ/mol | DFT (B3LYP/6-311+G(d,p)) |

| Key Bond Distances in TS | C-Br (elongated) | C-H and C-Br (partially broken), Base-H (partially formed) | Distances are in Ångstroms (Å). |

| Imaginary Frequency | -350 cm⁻¹ | -450 cm⁻¹ | Confirms the structure as a true transition state. |

These hypothetical results would strongly support the E2 mechanism as the lower energy pathway.

Advanced Spectroscopic Characterization of Reaction Intermediates

The direct observation of reaction intermediates is often challenging due to their transient nature. However, advanced spectroscopic techniques can provide valuable insights.

For an E1 Mechanism: If the reaction were to proceed via an E1 pathway, the key intermediate would be a secondary carbocation. This species could potentially be observed using low-temperature NMR spectroscopy in a superacid medium, which would stabilize the carbocation. The 13C NMR spectrum would be particularly informative, showing a significant downfield shift for the carbocationic carbon.

For an E2 Mechanism: The E2 mechanism is a concerted process and does not involve a discrete intermediate. However, kinetic isotope effect (KIE) studies, where the hydrogen being removed is replaced by deuterium, can provide strong evidence for this pathway. A significant primary KIE (kH/kD > 2) would indicate that the C-H bond is being broken in the rate-determining step.

The following table outlines the expected spectroscopic signatures for the hypothetical carbocation intermediate.

| Spectroscopic Technique | Hypothetical Observation for Carbocation Intermediate | Interpretation |

|---|---|---|

| 13C NMR | Signal at ~250-300 ppm | Characteristic of a deshielded carbocationic carbon. |

| 1H NMR | Significant downfield shift of protons adjacent to the positive charge. | Indicates strong electron withdrawal by the carbocation center. |

| FT-IR (in situ) | No distinct signals due to low concentration and short lifetime under normal conditions. | Highlights the difficulty in direct observation without specialized techniques. |

Stereochemical Aspects and Chiral Induction Strategies

This compound is a prochiral molecule. The central carbon atom (C2) is a stereocenter if one of the bromomethyl groups is chemically differentiated. Reactions at or adjacent to this center can, therefore, have significant stereochemical implications.

While the dehydrohalogenation to an achiral product removes this stereocenter, other potential reactions, such as nucleophilic substitution, could be stereoselective. For instance, a nucleophilic substitution reaction at one of the primary carbons (C3 or the bromomethyl carbon) would proceed via an SN2 mechanism, resulting in an inversion of configuration at that center if it were chiral.

Chiral Induction Strategies

To achieve enantioselectivity in reactions involving this compound, several strategies could be employed:

Chiral Reagents: The use of chiral bases in the dehydrohalogenation could potentially lead to a kinetic resolution, where one enantiomer of a chiral derivative reacts faster than the other.

Chiral Catalysts: A chiral catalyst could be used to create a chiral environment around the substrate, favoring the formation of one enantiomer of the product. This is particularly relevant for reactions where new stereocenters are formed.

Substrate Control: If a chiral starting material is used to synthesize a chiral derivative of this compound, the inherent chirality of the molecule can direct the stereochemical outcome of subsequent reactions.

The table below summarizes potential stereochemical outcomes for hypothetical reactions.

| Reaction Type | Stereochemical Outcome | Controlling Factor |

|---|---|---|

| SN2 Substitution at a bromomethyl group | Inversion of configuration (if the center becomes chiral) | Backside attack of the nucleophile. |

| Radical Bromination | Racemization at the reacting center | Planar radical intermediate. |

| Enantioselective Cyclization (e.g., with a chiral catalyst) | Formation of one enantiomer in excess | Stereochemical bias imposed by the chiral catalyst. |

Emerging Research Directions and Novel Applications of Methyl 3 Bromo 2 Bromomethyl Propionate

Role in Bioanalytical Marker Development

The development of sensitive and specific bioanalytical markers is crucial for understanding complex biological systems and for diagnostic purposes. Methyl 3-bromo-2-(bromomethyl)propionate serves as a key precursor in the synthesis of novel imidazolium (B1220033) salts and their corresponding N-heterocyclic carbene (NHC) metal complexes, which are utilized as bioanalytical markers for biomolecules.

This compound is utilized in the synthesis of novel imidazolium salts, which are precursors to N-heterocyclic carbene (NHC) metal complexes. These complexes can be employed as bioanalytical markers for biomolecules. The synthesis involves the reaction of this compound with an N-substituted imidazole, leading to the formation of a bis(imidazolium) salt. This salt can then be used to generate mono- or dinuclear NHC metal complexes.

The resulting carbene metal complexes are designed to covalently bind to biomolecules, such as proteins and carbohydrates, through functional groups incorporated into the ligand structure. For instance, a functional group on the NHC ligand can react with thiol or amino groups on a biomolecule to form stable thioether or amide bonds. This covalent labeling allows for the sensitive detection and analysis of the tagged biomolecules using techniques like electrospray ionization (ESI) mass spectrometry, matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, or inductively coupled plasma mass spectrometry (ICP-MS).

A key advantage of these markers is the ability to introduce a wide variety of metals into the carbene complex, enabling different detection strategies. The general synthesis of a bridged bis(imidazolium) salt using this compound is depicted in the following reaction scheme:

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| This compound | 2,4,6-Trimethyl-N-imidazole | Dioxane | 70°C, 8 hours | Bridged bis(imidazolium) salt |

This table illustrates a typical synthesis of a bridged bis(imidazolium) salt, a precursor to NHC metal complexes for bioanalytical applications.

The development of multiplexed analyte detection methods, where multiple targets are identified and quantified simultaneously, is a significant goal in bioanalysis. The NHC metal complexes derived from this compound are well-suited for this purpose. By using different metals in the carbene complexes, each with a distinct isotopic signature, it is possible to label different biomolecules and detect them simultaneously using mass spectrometry.

This "mass tag" approach allows for the relative or absolute quantification of multiple analytes in a single experiment, significantly increasing throughput and providing a more comprehensive picture of the biological system under investigation. The bifunctional nature of this compound is advantageous here, as it can be used to create dimeric labeling agents, potentially enhancing the signal or allowing for the introduction of two different metal tags on a single labeling molecule. This could enable more complex experimental designs, such as internal standardization for improved quantitative accuracy.

Application in Targeted Protein Degradation Methodologies

Targeted protein degradation is a rapidly emerging therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a key technology in this field, and the chemical synthesis of these molecules relies on versatile building blocks.

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of PROTAC efficacy, as its length, rigidity, and composition influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

While there is no direct literature citing the use of this compound in published PROTACs, its structure makes it an ideal candidate for the synthesis of novel linkers. The two bromomethyl groups provide reactive handles for covalent attachment to the target-binding ligand and the E3 ligase-recruiting moiety. The propionate (B1217596) backbone offers a core structure that can be further modified to optimize linker properties. For example, the ester group could be hydrolyzed to a carboxylic acid for further functionalization or to improve solubility. The bifunctional nature of this compound would allow for a divergent synthetic approach, enabling the rapid generation of a library of PROTACs with varying linker lengths and attachment points.

The general concept for utilizing a bifunctional compound like this compound in PROTAC linker synthesis is outlined below:

| Component 1 | Bifunctional Linker Precursor | Component 2 | Resulting Structure |

| Target Protein Ligand with Nucleophilic Handle | This compound | E3 Ligase Ligand with Nucleophilic Handle | Ligand-Linker-Ligand Conjugate (PROTAC) |

This table conceptualizes the role of a bifunctional molecule like this compound in the modular synthesis of PROTACs.

The ubiquitin-proteasome pathway is a complex cellular process responsible for the degradation of most intracellular proteins. kiesslinglab.com PROTACs hijack this system by inducing the ubiquitination of a target protein, which marks it for degradation by the proteasome. kiesslinglab.com The chemical biology of this process is an active area of research, with a focus on understanding the structural and kinetic parameters that govern the efficiency of PROTAC-mediated degradation.

The use of novel linkers derived from precursors like this compound can contribute to this understanding. By systematically varying the linker structure, researchers can probe the geometric constraints of ternary complex formation and elucidate the structure-activity relationships that determine degradation efficiency and selectivity. For example, creating a series of PROTACs with linkers of different lengths and rigidities can provide insights into the optimal presentation of the target protein to the E3 ligase for efficient ubiquitin transfer. These studies are essential for the rational design of next-generation protein degraders with improved therapeutic properties.

Catalysis and Ligand Development from Brominated Esters

The development of new catalysts and ligands is fundamental to advancing chemical synthesis. The unique structural features of this compound make it a promising scaffold for the creation of novel ligands for transition metal catalysis. The presence of two electrophilic carbon atoms (the bromomethyl groups) and a coordinating ester group allows for the synthesis of multidentate ligands.

The two bromomethyl groups can react with a variety of nucleophiles, such as primary or secondary amines, phosphines, or thiols, to introduce donor atoms for metal coordination. For instance, reaction with two equivalents of a secondary phosphine (B1218219) could yield a bidentate phosphine ligand. Similarly, reaction with a primary diamine could lead to the formation of a macrocyclic ligand. The methyl ester group can also act as a coordinating site for certain metals or can be chemically modified to introduce other functionalities.

The potential for creating pincer-type ligands is particularly noteworthy. A pincer ligand binds to a metal center through three donor atoms in a meridional fashion. By choosing an appropriate aromatic or heterocyclic backbone that can be functionalized with two nucleophilic groups, subsequent reaction with this compound could lead to the formation of a pincer ligand precursor. Such ligands are known to form highly stable and reactive metal complexes that are active in a wide range of catalytic transformations, including cross-coupling reactions, dehydrogenation, and hydrogenation. The development of new ligand frameworks from readily available starting materials like this compound is a key objective in modern catalyst design.

Future Outlook and Research Challenges for Methyl 3 Bromo 2 Bromomethyl Propionate Chemistry

Addressing Synthetic Efficiency and Sustainability in Production

Future research must focus on developing greener and more atom-economical synthetic methodologies. Traditional methods for producing related brominated esters, such as the addition of hydrogen bromide to methyl acrylate (B77674), can achieve high yields (80-84%) but rely on gaseous, corrosive reagents. orgsyn.org Alternative strategies that generate HBr in situ or employ catalytic bromination could offer significant advantages. nih.gov The goal is to minimize waste, avoid hazardous reagents, and reduce energy consumption. Exploring bio-based production methods for propionate (B1217596) precursors could also contribute to a more sustainable lifecycle for this compound. nih.govresearchgate.net

Table 1: Comparison of Synthetic Considerations for Brominated Esters

| Parameter | Traditional Methods (e.g., HBr addition) | Potential Sustainable Alternatives |

| Brominating Agent | Gaseous HBr, Elemental Bromine | In situ HBr generation, Catalytic Bromination (e.g., with Ru-catalysts) |

| Solvents | Anhydrous ethers, Halogenated solvents | Ionic liquids, Bio-derived solvents, Solvent-free conditions |

| By-products | Acidic waste streams, Halogenated organic waste | Recyclable catalysts, Benign salts |

| Energy Input | Often requires low or high temperatures | Room temperature reactions, Microwave-assisted synthesis |

| Overall Yield | Generally high (e.g., 80-84% for methyl β-bromopropionate) orgsyn.org | Aims to maintain or improve yields while enhancing sustainability |

Unexplored Reactivity Profiles and Transformative Potential

Methyl 3-bromo-2-(bromomethyl)propionate is primarily utilized as an intermediate where its two bromine atoms act as handles for nucleophilic substitution. sgtlifesciences.compressbooks.pub It has been successfully used in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine. sgtlifesciences.comchemicalbook.com However, the full scope of its reactivity remains largely untapped. The presence of two primary alkyl bromides suggests a rich potential for forming cyclic and heterocyclic systems through reactions with dinucleophiles.

Future research should systematically explore these cyclization reactions. Reacting this compound with various dinucleophiles could provide efficient routes to a wide array of five-membered rings, which are core structures in many pharmaceuticals and natural products. Furthermore, the sequential substitution of the two bromine atoms with different nucleophiles could open pathways to complex, non-symmetrical molecules. Investigating its role in metal-catalyzed cross-coupling reactions or tandem reactions could also unveil novel synthetic transformations.

Table 2: Known vs. Potential Reactivity of this compound

| Reaction Type | Known Applications | Unexplored Potential |

| Nucleophilic Substitution | Synthesis of sultams. chemicalbook.com | Sequential substitution with different nucleophiles; Formation of macrocycles. |

| Cyclization | Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine. sgtlifesciences.com | Reaction with dinucleophiles (e.g., diamines, dithiols, diols) to form heterocycles; Intramolecular cyclization after initial substitution. |

| Metal-Catalyzed Coupling | Largely unexplored. | Use in tandem cross-coupling reactions (e.g., Suzuki, Sonogashira) to build complex carbon skeletons. |

| Radical Reactions | Largely unexplored. | Atom Transfer Radical Addition (ATRA) or cyclization reactions. |

Advancements in Stereoselective Applications

The structure of this compound is prochiral, meaning it can be converted into a chiral molecule in a single step. This inherent property presents a significant opportunity for advancements in asymmetric synthesis. While its use in preparing the chiral molecule (S)-1-benzyl-3-hydroxypyrrolidine is documented, the stereoselectivity in such syntheses is often dictated by other chiral components in the reaction. sgtlifesciences.com

A key research challenge is to develop catalytic asymmetric transformations that directly utilize the prochiral nature of this compound. This could involve the desymmetrization of the molecule, where a chiral catalyst selectively directs a reaction to one of the two identical bromomethyl groups. acs.orgnih.gov Such a strategy would yield highly valuable chiral building blocks with defined stereochemistry, which are in high demand for pharmaceutical synthesis. msu.edu Success in this area would dramatically elevate the importance of this compound as a starting material in stereoselective synthesis. researchgate.net

Interdisciplinary Research Opportunities

The unique bifunctional nature of this compound opens doors to applications beyond traditional organic synthesis, particularly in materials science and chemical biology.

Materials Science: Brominated compounds are known to impart flame-retardant properties to polymers. researchgate.netgoogle.compoliya.com The dibromo functionality of this ester could be leveraged by incorporating it as a monomer or cross-linking agent into polymers like polyesters or polyacrylates to enhance their fire resistance. Its structure allows for the creation of cross-linked networks, potentially improving the mechanical and thermal properties of various materials.

Chemical Biology: Bifunctional molecules are essential tools for probing biological systems. sigmaaldrich.com this compound can be considered a homobifunctional cross-linking agent, capable of reacting with nucleophilic residues (like cysteine or histidine) on proteins. gbiosciences.comaatbio.com This presents an opportunity to develop it into a chemical probe for studying protein-protein interactions or for mapping the three-dimensional structure of biomolecules. By modifying the ester group, researchers could attach reporter tags (like fluorophores or biotin), creating versatile reagents for bioconjugation and diagnostics. scbt.com

Table 3: Potential Interdisciplinary Applications

| Field | Potential Application | Rationale |

| Materials Science | Flame-retardant additive/monomer | High bromine content can impart fire resistance. researchgate.netgoogle.com |

| Polymer cross-linker | Two reactive sites can form covalent bonds between polymer chains, enhancing material properties. | |

| Chemical Biology | Protein-protein interaction probe | Two electrophilic sites can covalently link proximal nucleophilic amino acid residues. sigmaaldrich.comgbiosciences.com |

| Bioconjugation scaffold | The ester can be modified to carry reporter tags, while the bromides link to target biomolecules. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing methyl 3-bromo-2-(bromomethyl)propionate, and how can its purity be verified?

- Methodological Answer: The compound is typically synthesized via bromination of methyl 2-methylpropionate derivatives. Key steps include radical bromination or halogen exchange reactions under controlled conditions. Purity verification involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. Boiling point (64–66°C at 18 mmHg) and density (1.530 g/cm³) are critical physical benchmarks . For brominated intermediates, mass spectrometry (MS) can detect isotopic patterns to validate bromine incorporation .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Due to its bromine content and reactivity, the compound must be stored in amber glass vials under inert gas (e.g., argon) at –20°C. Degradation risks include hydrolysis of ester groups or bromine displacement. Regular monitoring via infrared (IR) spectroscopy for ester C=O stretches (~1740 cm⁻¹) and bromine C-Br stretches (~600 cm⁻¹) is advised. Safety protocols mandate fume hood use and personal protective equipment (PPE) due to its corrosive properties .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer:

- NMR: ¹H NMR reveals methyl ester singlet (~3.7 ppm) and brominated CH₂/CH₃ splitting patterns. ¹³C NMR confirms carbonyl (170–175 ppm) and brominated carbons (30–40 ppm).

- MS: Electron ionization (EI-MS) shows fragment ions at m/z 167 (parent ion loss of Br) and 95 (ester backbone).

- IR: Key peaks include ester C=O (1740 cm⁻¹) and C-Br (560–650 cm⁻¹) .

Advanced Research Questions

Q. How does this compound participate in cyclization reactions to generate sultams or lactones?

- Methodological Answer: The compound acts as a di-electrophile in cyclization protocols. For example, in sultam synthesis, it reacts with sulfonamide linchpins via nucleophilic displacement of bromine, followed by intramolecular cyclization. Microwave-assisted reactions (60–80°C, 30 min) improve yields by accelerating SN2 pathways. Computational studies (DFT) can model transition states to predict regioselectivity between bromine sites .

Q. What role does this compound play in synthesizing enzyme inhibitors or substrates?

- Methodological Answer: It serves as a precursor for arsono-propionic acid derivatives, such as (RS)-3-arsono-2-(hydroxymethyl)propionic acid, a substrate for yeast enolase (Km = 6.5 mM). Synthesis involves nucleophilic substitution with alkaline arsenite (pH 10–12, 24 h reflux). Kinetic assays (e.g., UV-Vis monitoring at 240 nm) quantify enzyme inhibition .

Q. How can computational chemistry optimize reaction pathways involving this compound?

- Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model bromine’s leaving-group ability and steric effects. Solvent models (e.g., PCM for THF) predict activation energies for SN2 vs. elimination pathways. Machine learning tools (e.g., Schrӧdinger’s Maestro) screen substituent effects on reaction rates .

Q. What strategies resolve contradictions in reported reaction yields for bromine-displacement reactions?

- Methodological Answer: Yield discrepancies often arise from solvent polarity (e.g., DMF vs. acetonitrile) or trace moisture. Systematic optimization via Design of Experiments (DoE) evaluates temperature, catalyst (e.g., KI), and stoichiometry. For example, KI-catalyzed reactions in anhydrous DMF at 70°C improve yields by 20–30% compared to uncatalyzed conditions .

Key Research Challenges

- Regioselectivity Control: Competing reactivity at the two bromine sites complicates product isolation. Mixed solvent systems (e.g., THF/H₂O) may enhance selectivity .

- Stability in Aqueous Media: Hydrolysis of the ester group limits biological applications. Prodrug strategies (e.g., t-butyl esters) improve stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.